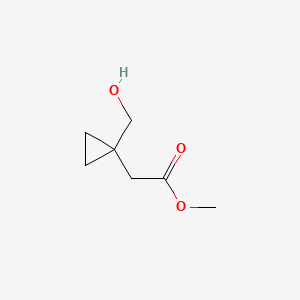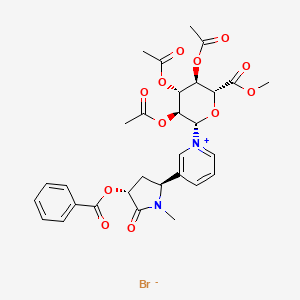
trans-3'-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide is a potent biomedical compound that has garnered attention in the field of nicotine addiction research. It serves as a breakthrough tool for studying nicotine-related conditions and their associated pathological mechanisms .
Synthesis Analysis
The synthesis of this compound involves several steps, including the acetylation of cotinine (a nicotine metabolite) and subsequent benzoylation. The final product is a bromide salt of the glucuronide ester of cotinine. Detailed synthetic pathways and reaction conditions are documented in scientific literature .
Molecular Structure Analysis
The molecular formula of trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide is C30H33BrN2O12 , with a molecular weight of approximately 693.49 g/mol. Its structure comprises a pyridinium ring, a benzoyloxy group, and multiple acetyl groups attached to the glucuronide moiety. The precise arrangement of atoms can be visualized using molecular modeling software .
Chemical Reactions Analysis
This compound exhibits intriguing chemical reactivity due to its functional groups. It participates in ester hydrolysis, potentially releasing cotinine and glucuronic acid. Additionally, it may undergo nucleophilic substitution reactions at the bromide site. Researchers have explored its reactivity in various contexts .
Applications De Recherche Scientifique
Metabolite Characterization and Synthesis
- The synthesis and characterization of nicotine metabolites, specifically focusing on glucuronide conjugates of cotinine, have been critical in identifying major nicotine metabolites in smokers' urine. The reaction of methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate with (S)-(-)-cotinine has been described to afford the fully protected conjugate as the bromide salt, highlighting the role of glucuronidation in nicotine metabolism (Caldwell et al., 1992).
Analytical Applications
- The compound has found application in the development of analytical methods for assessing tobacco consumption. By studying cotinine and its metabolites, including glucuronide conjugates, researchers have been able to trace nicotine exposure and understand the stability of these biomarkers in sewage, which is essential for wastewater-based epidemiology (Rodríguez-Álvarez et al., 2014).
Pharmacological Studies
- In pharmacological research, the synthesis of glycyrrhetinic acid glycoside/glucuronide derivatives using similar compounds as starting points has been explored for defining structure-activity relationships of glycoside/glucuronide triterpenes (Ruiz et al., 2009). This approach provides insights into the potential therapeutic applications of such compounds.
Biomarker Development
- The compound's utility extends to the development of biomarkers for tobacco smoke exposure. Studies have indicated that cotinine and trans-3'-hydroxycotinine conjugated with glucuronic acid can serve as effective biomarkers, offering a reliable means of assessing exposure to tobacco smoke constituents (Kedziora et al., 2007).
Environmental Health Monitoring
- Assessing the impact of the sewer system on the stability of tobacco and alcohol biomarkers for wastewater-based epidemiology has also been a significant area of application. The stability of cotinine and trans-3'-hydroxycotinine in sewer conditions underscores their utility in estimating tobacco consumption at the community level (Banks et al., 2018).
Propriétés
IUPAC Name |
methyl (2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[3-[(2S,4R)-4-benzoyloxy-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N2O12.BrH/c1-16(33)40-23-24(41-17(2)34)26(30(38)39-5)44-28(25(23)42-18(3)35)32-13-9-12-20(15-32)21-14-22(27(36)31(21)4)43-29(37)19-10-7-6-8-11-19;/h6-13,15,21-26,28H,14H2,1-5H3;1H/q+1;/p-1/t21-,22+,23+,24+,25-,26+,28-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPUKFPHPAWMEP-QQVAJBBCSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)[N+]2=CC=CC(=C2)C3CC(C(=O)N3C)OC(=O)C4=CC=CC=C4)C(=O)OC)OC(=O)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)[N+]2=CC=CC(=C2)[C@@H]3C[C@H](C(=O)N3C)OC(=O)C4=CC=CC=C4)C(=O)OC)OC(=O)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33BrN2O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747068 |
Source


|
| Record name | 3-[(2S,4R)-4-(Benzoyloxy)-1-methyl-5-oxopyrrolidin-2-yl]-1-(2,3,4-tri-O-acetyl-6-methyl-beta-L-glucopyranosyluronosyl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3'-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide | |
CAS RN |
146490-58-6 |
Source


|
| Record name | 3-[(2S,4R)-4-(Benzoyloxy)-1-methyl-5-oxopyrrolidin-2-yl]-1-(2,3,4-tri-O-acetyl-6-methyl-beta-L-glucopyranosyluronosyl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

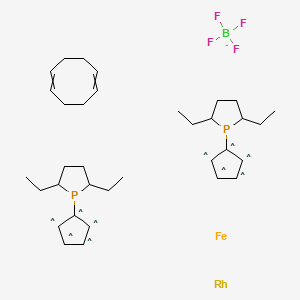
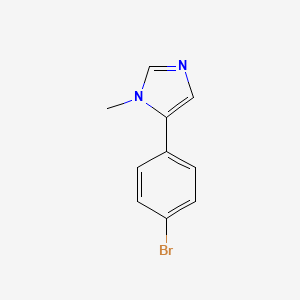
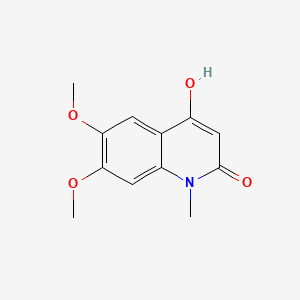
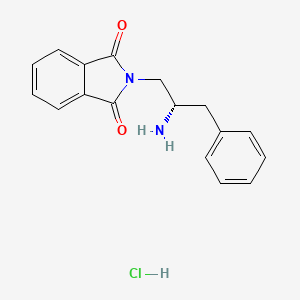
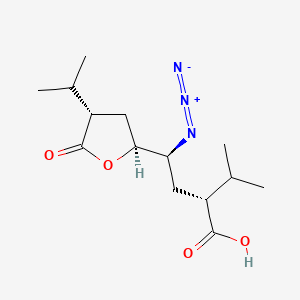
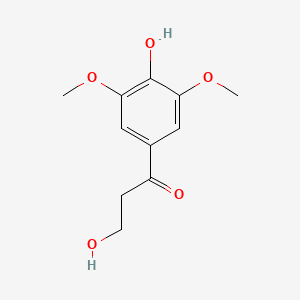
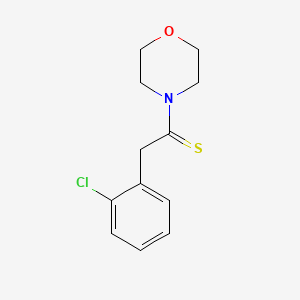
![Tert-butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo-3,4,8,10-tetrahydro-1H-pyrano[3,4-F]indolizine-7-carboxylate](/img/structure/B599520.png)
![3-Chloro-2,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B599523.png)
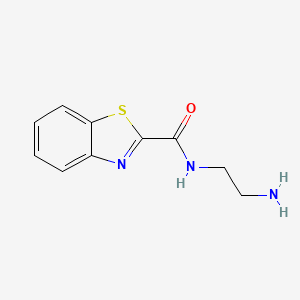
![Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B599527.png)
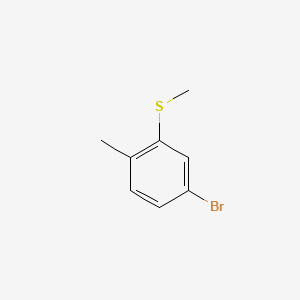
![2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B599529.png)
